2,7-Dimethyloctane-2,7-diperoxol

Description

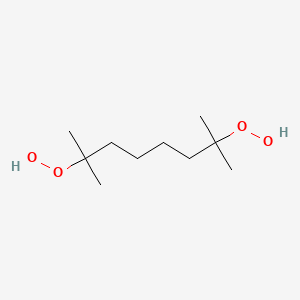

Peroxides are generally reactive due to the weak O-O bond, but their stability and reactivity depend on substituents and molecular geometry.

Properties

CAS No. |

77225-35-5 |

|---|---|

Molecular Formula |

C10H22O4 |

Molecular Weight |

206.28 g/mol |

IUPAC Name |

2,7-dihydroperoxy-2,7-dimethyloctane |

InChI |

InChI=1S/C10H22O4/c1-9(2,13-11)7-5-6-8-10(3,4)14-12/h11-12H,5-8H2,1-4H3 |

InChI Key |

DCBZMACKXFNTBM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCCCC(C)(C)OO)OO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

No direct data on 2,7-Dimethyloctane-2,7-diperoxol or its analogs are available in the provided evidence. However, insights can be inferred from broader chemical principles and related compounds discussed in the evidence:

Carbazole Derivatives ()

Carbazole derivatives (e.g., polycarbazoles) are nitrogen-containing heterocycles with extended conjugation, enabling applications in organic electronics, photovoltaics, and pharmaceuticals. Unlike peroxides, carbazoles exhibit strong intramolecular charge transfer and stability due to aromaticity. For example, carbazole-based polymers are used in organic light-emitting diodes (OLEDs) and solar cells .

| Property | This compound (Hypothetical) | Carbazole Derivatives |

|---|---|---|

| Reactivity | High (O-O bond cleavage) | Moderate (aromatic stability) |

| Applications | Oxidizing agents, initiators | OLEDs, photovoltaics, drugs |

| Thermal Stability | Low (decomposes exothermically) | High (rigid conjugated system) |

Organic Solar Cell Materials ()

Bulk-heterojunction solar cells rely on donor-acceptor blends (e.g., polymer-C60 systems). For instance, peroxide-initiated polymerization might optimize phase separation in active layers .

Sulfonated Aromatic Compounds ()

Dipotassium 7-hydroxynaphthalene-1,3-disulphonate is a sulfonated aromatic compound used in dyes or surfactants. Unlike peroxides, sulfonates exhibit high water solubility and ionic conductivity, making them unsuitable for comparison with nonpolar peroxides like this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.